4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-4-3-7-21-15(9)19-10(2)14(17(21)24)20-16(23)11-5-6-12(18)13(8-11)22(25)26/h3-8H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEALAUWTYANSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminopyridine with Ethyl Acetoacetate
Reaction of 2-amino-3,8-dimethylpyridine with ethyl acetoacetate in acetic acid under reflux conditions generates the 4-oxo-4H-pyrido[1,2-a]pyrimidine core. The methyl groups at positions 2 and 9 are introduced via the substitution pattern of the starting aminopyridine. Key parameters include:
Alternative Route via Knorr-Type Condensation
Condensation of 2-aminopyridine with diketene derivatives in the presence of phosphoryl chloride (POCl₃) offers a halogen-free pathway. This method avoids acidic conditions, favoring substrates sensitive to protonation.
Functionalization of the Pyrido-Pyrimidinone Core
Nitration at Position 3
Electrophilic nitration requires careful control to avoid over-nitration or ring degradation. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively introduces the nitro group:
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Reaction Time : 2–3 hours.
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Yield : 65–75% after neutralization and extraction.
Amidation with 4-Chloro-3-Nitrobenzoyl Chloride
The final step involves coupling the functionalized pyrido-pyrimidinone with 4-chloro-3-nitrobenzoyl chloride. Two approaches are prevalent:
Schotten-Baumann Reaction
In a biphasic system (water/dichloromethane), the pyrido-pyrimidinone amine reacts with the acyl chloride under basic conditions:
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Conditions : 0°C, pH 10–11 maintained with 10% NaOH.
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Yield : 60–70% after column chromatography.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enhances efficiency:
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Advantages : Higher selectivity, reduced side reactions.
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Yield : 75–85% after precipitation and filtration.
Critical Analysis of Synthetic Challenges
Regioselectivity in Nitration
The electron-withdrawing chloro group directs nitration to position 3, but competing para-substitution can occur if reaction temperatures exceed 10°C. Kinetic control via low-temperature conditions (-5°C) suppresses byproduct formation.
Stability of the Amine Intermediate
The pyrido-pyrimidinone amine is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during storage and reaction. Stabilizing agents like hydroquinone (0.1 wt%) are recommended.
Comparative Data on Reaction Optimization
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclization | Ethyl acetoacetate | 110 | 12 | 78 | 98 |
| Chlorination | POCl₃ | 120 | 8 | 88 | 97 |
| Nitration | HNO₃/H₂SO₄ | 0 | 2.5 | 68 | 95 |
| Amidation (Schotten) | NaOH | 0 | 1 | 65 | 96 |
| Amidation (EDC/HOBt) | EDC, HOBt | 25 | 24 | 82 | 99 |
Scalability and Industrial Considerations
Batch processes for the target compound face challenges in:
Chemical Reactions Analysis
4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting key biochemical pathways.
Interacting with receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Inducing oxidative stress: It may generate reactive oxygen species (ROS), leading to oxidative damage and cell death.
The specific molecular targets and pathways involved depend on the biological context and the particular activity being studied.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
The target compound’s benzamide group features 4-chloro-3-nitro substitution. Key analogs include:
Note: The target compound’s molecular weight is estimated based on structural similarity to and .
Key Observations :
Modifications to the Pyridopyrimidinone Core
The pyridopyrimidinone scaffold varies in methylation and ring saturation:
Key Observations :
- Heterocycle Position: The pyrido[2,3-d]pyrimidinone core in alters the spatial arrangement of the nitrogen atoms, which may affect π-π stacking or hydrogen-bonding interactions .
Biological Activity
4-chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H15ClN4O4
- Molecular Weight : 348.76 g/mol
- CAS Number : 1086386-77-7
The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, which is vital for DNA synthesis and cell proliferation. This inhibition leads to reduced levels of tetrahydrofolate, subsequently affecting nucleotide synthesis and cellular replication.
Biological Activities
-
Antimicrobial Activity
- The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria by disrupting their metabolic pathways.
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Anticancer Activity
- Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells.
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Antiviral Activity
- Preliminary studies suggest potential antiviral effects against certain viruses, possibly through modulation of host immune responses and direct viral replication inhibition.
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was found to induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 12 | DNA damage |
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 20 µg/mL for S. aureus and 25 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of pyrido[1,2-a]pyrimidine derivatives like 4-chloro-N-{...}-3-nitrobenzamide?
Methodological Answer: Synthesis of such derivatives requires precise control of reaction conditions. Key parameters include:
- Temperature : Reactions often proceed at 80–100°C to ensure activation of intermediates while avoiding decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance reaction rates by stabilizing charged intermediates .
- pH Control : Acidic conditions (pH ~5–6) are critical for cyclization steps to form the pyrido[1,2-a]pyrimidine core .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity, validated by HPLC .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methyl groups at C2/C9, nitro group orientation) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., CHClNO) and detects impurities .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to <0.01 Å resolution, resolving ambiguities in nitro/chloro group orientations .
Advanced Research Questions
Q. Q3. What computational strategies are effective for predicting the biological target interactions of this compound?
Methodological Answer: Combine docking and molecular dynamics:
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2), focusing on hydrogen bonding with the nitrobenzamide moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å) and free energy (MM-PBSA) to prioritize targets .
- Validation : Cross-reference predictions with experimental enzyme inhibition assays (IC values) to resolve discrepancies .
Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer: Systematic modifications and assays:
- Core Modifications : Replace the pyrido[1,2-a]pyrimidine core with pyrido[2,3-d]pyrimidine to test effects on solubility and binding .
- Substituent Variations : Synthesize analogs with fluoro/methoxy groups at C3 or C7; compare logP (HPLC) and cytotoxicity (MTT assays) .
- Data Analysis : Use multivariate regression to correlate substituent electronegativity with IC values, identifying optimal substituent patterns .
Q. Q5. How should researchers address contradictory bioactivity data across different cell lines?
Methodological Answer: Investigate mechanistic and methodological factors:
- Mechanistic Profiling : Perform RNA-seq on responsive vs. non-responsive cell lines to identify differential expression of target proteins (e.g., ABC transporters) .
- Assay Conditions : Standardize ATP levels (CellTiter-Glo) and serum concentrations (e.g., 10% FBS) to minimize variability in proliferation assays .
- Metabolic Stability : Use liver microsome assays to assess if contradictory results stem from differential metabolic degradation .
Specialized Technical Questions
Q. Q6. What crystallographic challenges arise during structure determination of this compound, and how are they resolved?
Methodological Answer: Common challenges and solutions:
- Disorder in Nitro Groups : Collect high-resolution data (d < 0.8 Å) and refine anisotropic displacement parameters in SHELXL .
- Twinned Crystals : Use PLATON’s TWINABS to deconvolute overlapping reflections; apply HKL-3000 for integration .
- Validation : Check R (<5% deviation from R) and MolProbity scores (<90th percentile) .
Q. Q7. How can researchers validate the purity of intermediates during multi-step synthesis?
Methodological Answer: In-process controls (IPCs):
- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress; R values should match pre-characterized standards .
- HPLC-DAD : Employ C18 columns (ACN/water gradient) with UV detection at 254 nm; peak area ≥98% indicates acceptable purity .
- In-line FTIR : Monitor carbonyl stretches (1650–1750 cm) to confirm intermediate formation .
Data Analysis & Interpretation
Q. Q8. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
Methodological Answer: Use nonlinear regression models:
- Four-Parameter Logistic (4PL) Fit : Calculate IC values using GraphPad Prism; report 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates .
- Comparative Analysis : Use ANOVA with Tukey’s post-hoc test to compare analogs; report p-values adjusted for multiple comparisons .
Emerging Research Directions
Q. Q9. What strategies are effective for scaling up synthesis while maintaining yield and purity?
Methodological Answer: Scale-up considerations:
- Continuous Flow Reactors : Optimize residence time (5–10 min) and temperature (90°C) to prevent byproduct formation .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination .
- Quality Control : Implement PAT tools (e.g., ReactIR) for real-time monitoring of nitro group reduction steps .
Q. Q10. How can researchers integrate omics data to elucidate the compound’s polypharmacology?
Methodological Answer: Multi-omics integration:
- Transcriptomics : Cluster differentially expressed genes (DESeq2) to identify off-target pathways .
- Proteomics : Use TMT labeling and LC-MS/MS to quantify target protein abundance changes .
- Network Pharmacology : Build interaction networks in Cytoscape; overlay docking results to prioritize synergistic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
